molecular formula C7H7ClO3S B8703225 4-(hydroxymethyl)Benzenesulfonyl chloride

4-(hydroxymethyl)Benzenesulfonyl chloride

Cat. No.: B8703225
M. Wt: 206.65 g/mol
InChI Key: IYTNNJUECQRDAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(hydroxymethyl)Benzenesulfonyl chloride is an organic compound with the molecular formula C7H7ClO3S. It is a derivative of benzenesulfonyl chloride, where a hydroxymethyl group is attached to the para position of the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.

Synthetic Routes and Reaction Conditions:

    Phosphorus Pentachloride Method: This method involves the reaction of benzenesulfonic acid or its salts with phosphorus pentachloride. The reaction is carried out in an oil bath at temperatures between 170-180°C for about 15 hours.

    Phosphorus Oxychloride Method: Similar to the phosphorus pentachloride method, this involves the reaction of sodium benzenesulfonate with phosphorus oxychloride.

    Chlorosulfonic Acid Method: This method involves the reaction of benzene with chlorosulfonic acid.

Industrial Production Methods: Industrial production methods typically involve large-scale reactions using the above-mentioned synthetic routes. The choice of method depends on the availability of raw materials and the desired purity of the final product.

Types of Reactions:

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles include amines, alcohols, and thiols.

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Major Products:

    Sulfonamides: Formed by the reaction with amines.

    Sulfonic Acids: Formed by the oxidation of the hydroxymethyl group.

    Sulfonate Esters: Formed by the reaction with alcohols.

Mechanism of Action

The mechanism of action of p-hydroxymethylbenzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various derivatives depending on the nucleophile used. The hydroxymethyl group can also participate in reactions, adding to the versatility of this compound .

Properties

Molecular Formula

C7H7ClO3S

Molecular Weight

206.65 g/mol

IUPAC Name

4-(hydroxymethyl)benzenesulfonyl chloride

InChI

InChI=1S/C7H7ClO3S/c8-12(10,11)7-3-1-6(5-9)2-4-7/h1-4,9H,5H2

InChI Key

IYTNNJUECQRDAI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CO)S(=O)(=O)Cl

Origin of Product

United States

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